1-(2,2-difluoroethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-(2,2-difluoroethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-difluoroethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
1-(2,2-difluoroethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and exhibit similar reactivity and applications.
1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether: This compound also contains multiple fluorine atoms and is used in various industrial applications.
Uniqueness
1-(2,2-difluoroethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine is unique due to its specific combination of fluorinated groups and the pyrazole ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H11F4N3 |
---|---|
Molecular Weight |
273.23 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-N-[(2,5-difluorophenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H11F4N3/c13-9-1-2-11(14)8(3-9)4-17-10-5-18-19(6-10)7-12(15)16/h1-3,5-6,12,17H,4,7H2 |
InChI Key |
NAGHMFFQNITOQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CNC2=CN(N=C2)CC(F)F)F |
Origin of Product |
United States |
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